molecular formula C18H21BrN2 B5682843 1-benzyl-4-(3-bromobenzyl)piperazine

1-benzyl-4-(3-bromobenzyl)piperazine

Cat. No.: B5682843
M. Wt: 345.3 g/mol
InChI Key: QWGNSKLLRWRUFB-UHFFFAOYSA-N
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Description

1-Benzyl-4-(3-bromobenzyl)piperazine is a piperazine derivative featuring two benzyl substituents: a standard benzyl group and a 3-bromobenzyl group. The bromine atom at the meta position of the benzyl ring introduces electronic and steric effects that influence its pharmacological properties, including receptor binding affinity, metabolic stability, and solubility. This compound is structurally related to psychoactive designer drugs and therapeutic agents targeting receptors such as dopamine D2 and serotonin subtypes .

Properties

IUPAC Name

1-benzyl-4-[(3-bromophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2/c19-18-8-4-7-17(13-18)15-21-11-9-20(10-12-21)14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGNSKLLRWRUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-benzyl-4-(3-bromobenzyl)piperazine can be synthesized through a multi-step process involving the reaction of piperazine with benzyl bromide and 3-bromobenzyl bromide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography or crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-(3-bromobenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromine atom to a hydrogen atom.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, sodium cyanide, or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide, sodium cyanide in water, thiols in ethanol.

Major Products Formed

    Oxidation: Formation of benzyl alcohol derivatives.

    Reduction: Formation of 1-benzyl-4-(3-hydroxybenzyl)piperazine.

    Substitution: Formation of azide, cyanide, or thiol derivatives of the compound.

Scientific Research Applications

Anticancer Activity

Research indicates that piperazine derivatives, including 1-benzyl-4-(3-bromobenzyl)piperazine, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the piperazine structure can enhance potency against pancreatic cancer cells. The compound's activity was evaluated using growth inhibition assays, revealing significant effects against multiple cancer types, including breast and colon cancers .

Neuropharmacology

The compound has been investigated for its potential as a modulator of neurotransmitter systems. Piperazine derivatives are known to interact with serotonin and dopamine receptors, suggesting possible applications in treating psychiatric disorders such as anxiety and depression. In particular, studies have highlighted the ability of certain piperazine compounds to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism, which may have implications for pain management and mood regulation .

New Psychoactive Substances (NPS)

This compound is related to the class of new psychoactive substances. Its structural similarity to other piperazines makes it relevant in studies focused on the identification and characterization of NPSs in illicit drug markets. Research has utilized advanced analytical techniques to detect these compounds in seized samples, emphasizing the need for ongoing monitoring of their prevalence and effects .

Case Study 1: Anticancer Screening

In a study evaluating a library of piperazine derivatives, including this compound, researchers conducted screening against various human cancer cell lines. The results demonstrated that compounds with bromine substitutions exhibited enhanced cytotoxicity compared to their non-brominated counterparts. Notably, the compound showed IC50 values indicating effective growth inhibition in pancreatic cancer cell lines .

Case Study 2: Neuropharmacological Effects

A pharmacological study assessed the impact of several piperazine derivatives on anxiety-like behaviors in animal models. The findings suggested that compounds similar to this compound could reduce anxiety levels through modulation of serotonin receptors. This positions the compound as a potential candidate for further development in treating anxiety disorders .

Mechanism of Action

The mechanism of action of 1-benzyl-4-(3-bromobenzyl)piperazine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed that the compound may influence neurotransmitter systems, ion channels, or other cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Features

  • Core Structure : The piperazine ring provides a flexible scaffold for substituent attachment, enabling interactions with diverse biological targets.
  • The benzyl group at the 1-position contributes to π-π stacking interactions, common in CNS-targeting compounds.

Comparison with Halogenated Piperazine Derivatives

a. 1-(3-Bromobenzyl)-4-(2,3-dichlorophenyl)piperazine (Compound 27)
  • Structure : Features a 3-bromobenzyl group and a 2,3-dichlorophenyl substituent.
  • Activity : Acts as a β-arrestin-biased dopamine D2 receptor agonist, synthesized via nucleophilic substitution (74% yield) .
  • Dual halogenation may enhance metabolic stability but reduce aqueous solubility.
b. 1-(4-Bromobenzyl)-4-(2-furylmethyl)piperazine
  • Structure : Substituted with a 4-bromobenzyl and a furanylmethyl group.
c. 1-(3-Chlorobenzyl)-4-(4-methylphenylsulfonyl)piperazine
  • Structure : Contains a 3-chlorobenzyl group and a sulfonyl substituent.
  • Activity : Sulfonyl groups are common in protease inhibitors; the chloro substituent offers moderate electronic effects compared to bromine .

Comparison with Non-Halogenated Benzylpiperazines

a. N-Benzylpiperazine (BZP)
  • Structure : A single benzyl group on the piperazine ring.
  • Activity : Psychostimulant with lower receptor affinity than halogenated derivatives. Lacks the bromine-mediated halogen bonding, reducing target engagement .
b. 1-Benzyl-4-(2-pyridinecarbonyl)piperazine (Trelibet)
  • Structure : Features a pyridinecarbonyl group instead of a bromobenzyl substituent.
  • Activity : Used in metabolic studies; the carbonyl group increases polarity, reducing CNS penetration compared to halogenated analogues .

Pharmacological and Physicochemical Properties

Receptor Binding and Selectivity

  • Dopamine D2 Receptor : The 3-bromobenzyl group in the target compound may mimic the dichlorophenyl group in Compound 27, facilitating β-arrestin-biased agonism .
  • 5-HT6 Receptor : Piperazine derivatives with benzyloxy or methyl substituents (e.g., 1-(3-(benzyloxy)-2-methylphenyl)piperazine) show reduced affinity (Ki = 18–845 nM), highlighting the importance of substituent positioning .
  • hA2A Adenosine Receptor: Benzyl-substituted piperazines (e.g., Ki = 58 nM for compound 3 in ) outperform piperidine analogues, emphasizing the piperazine ring’s role in binding .

Solubility and Metabolism

  • Solubility : Bromine’s lipophilicity may reduce aqueous solubility, but the benzyl group’s balance could mitigate this effect. Piperazines with ethylene spacers (e.g., 8ac in ) show improved solubility (80 μM) compared to directly attached substituents .
  • Metabolism : Piperazine rings are metabolic hotspots, often undergoing oxidation or dealkylation. Bromine’s electron-withdrawing effects may slow oxidative metabolism, enhancing bioavailability .

Research Findings and Data Tables

Table 1: Comparative Analysis of Piperazine Derivatives

Compound Name Substituents Target Receptor Affinity/Potency Key Findings
1-Benzyl-4-(3-bromobenzyl)piperazine 1-Benzyl, 4-(3-bromobenzyl) Dopamine D2 (inferred) Not reported Bromine enhances halogen bonding
Compound 27 () 3-Bromobenzyl, 2,3-dichlorophenyl Dopamine D2 74% synthesis yield β-arrestin-biased agonist
Compound 3 () Benzyl, thiazolopyrimidine core hA2AAR Ki = 58 nM Piperazine > piperidine in binding
BZP () Benzyl Psychostimulant Variable Lower potency than halogenated derivatives

Table 2: Substituent Effects on Receptor Affinity

Substituent Type Example Compound Effect on Activity
Halogenated Benzyl 3-Bromobenzyl (target compound) Enhances halogen bonding and lipophilicity
Phenylpiperazine mCPP () Moderate 5-HT receptor affinity
Sulfonyl 1-(3-Chlorobenzyl)-4-(4-methylphenylsulfonyl) () May target proteases or kinases

Q & A

Q. What advanced separation techniques are effective for analyzing piperazine derivatives in complex mixtures?

  • Capillary Electrophoresis (CE) : Resolves isomers (e.g., 3-CPP vs. 4-CPP) using UV detection at 236 nm.
  • LC-MS/MS : Quantifies trace amounts in biological matrices (e.g., plasma) with high sensitivity .

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